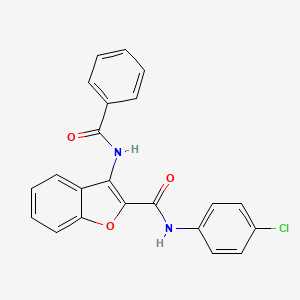

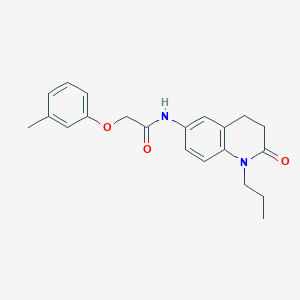

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide, also known as BCBC, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Materials Science and Polymer Chemistry

Carboxylate-containing polyamides synthesized from compounds including 3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide derivatives have demonstrated significant importance in materials science. These polymers exhibit unique properties, such as NH…O hydrogen bonds, which prevent Ca-O dissociation by hydrolysis, making them relevant in the study of biomineralization of calcium carbonate (Ueyama et al., 1998).

Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate demonstrates the compound's utility. This transformation involves key intermediates, showcasing the potential of this compound derivatives in facilitating complex organic reactions (Azizian et al., 2000).

Development of Bioactive Compounds

The synthesis and evaluation of new benzofuran carboxamide derivatives, including those related to this compound, have been pursued for developing new bioactive chemical entities. These compounds have been examined for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities, highlighting their potential in medicinal chemistry and drug discovery efforts (Lavanya et al., 2017).

Photopolymerization and Surface Modification

Research involving the use of photo-active moieties, such as benzophenone, for grafting polyacrylamide on cotton fabrics under UV irradiation showcases another facet of applications. These modified fabrics exhibit excellent antibacterial abilities, which can be attributed to the chemical versatility of compounds like this compound and its derivatives (Hong et al., 2009).

Antihyperlipidemic Activity

In a notable study focusing on the biological applications, a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, which are structurally related to this compound, were synthesized and tested for their antihyperlipidemic activity in rats. This research offers insights into the therapeutic potential of benzofuran carboxamides for treating hyperlipidemia and related coronary heart diseases (Al-qirim et al., 2012).

Properties

IUPAC Name |

3-benzamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-15-10-12-16(13-11-15)24-22(27)20-19(17-8-4-5-9-18(17)28-20)25-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIZCKLMLSDARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)